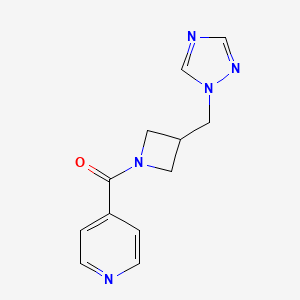

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate analysis .Applications De Recherche Scientifique

Cycloaddition Reactions and Novel Compound Synthesis

- The carbonyl group in certain compounds plays a crucial role in intermolecular 1,3-cycloaddition reactions with activated olefins, leading to the formation of triazoline adducts and subsequent novel compounds. This process highlights the significance of carbonyl azides in synthesizing heteroaryl methanones through unusual cycloaddition reactions (Zanirato, 2002).

Generation of Nonstabilized Azomethine Ylides

- Heating α-amino acids with carbonyl compounds generates nonstabilized azomethine ylides, which are captured by dipolarophiles producing various cyclic compounds. This method involves intermediary 5-oxazolidinones and provides synthetic equivalents for methaniminium methylide, indicating a pathway for synthesizing diverse cyclic structures (Tsuge et al., 1987).

Development of P2X7 Antagonists

- A dipolar cycloaddition reaction facilitated the discovery and preclinical profiling of novel P2X7 antagonists. This process enabled the synthesis of compounds with a challenging chiral center, demonstrating potential therapeutic applications in mood disorders (Chrovian et al., 2018).

Corrosion Inhibition Studies

- Triazole derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies provide insights into the interaction between triazole derivatives and metal surfaces, highlighting the potential for developing more efficient corrosion inhibitors (Ma et al., 2017).

Synthesis and Activity of Triazole Scaffolds

- Triazole scaffolds, similar to the query compound, are significant in medicinal chemistry due to their biological activities. Research into synthesizing trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings reveals the importance of these scaffolds in developing clinical drugs with various therapeutic applications (Prasad et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death that occurs in multicellular organisms . This mode of action is beneficial in cancer treatment as it directly reduces the number of cancer cells.

Result of Action

The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is noteworthy that some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that the compound may have a degree of selectivity for cancer cells over normal cells.

Propriétés

IUPAC Name |

pyridin-4-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(11-1-3-13-4-2-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQLULIKKAZDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)